3-Fluoro-5-hydrazinylpyridine
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Overview
Description
3-Fluoro-5-hydrazinylpyridine is an organic compound with the molecular formula C5H6FN3 It is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the third position and a hydrazine group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of 3-Fluoro-5-hydrazinylpyridine may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-hydrazinylpyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine group into other functional groups.
Substitution: The fluorine atom and hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyridine oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
3-Fluoro-5-hydrazinylpyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 3-Fluoro-5-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and the hydrazine group’s reactivity contribute to the compound’s ability to form strong bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-hydrazinylpyridine: Unique due to the specific positioning of the fluorine and hydrazine groups.
5-Chloro-3-fluoro-2-hydrazinylpyridine: Similar structure but with a chlorine atom instead of a hydrogen atom at the fifth position.
3-Bromo-5-hydrazinylpyridine: Contains a bromine atom instead of a fluorine atom.
Uniqueness
This compound is unique due to the combination of the fluorine atom and hydrazine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-4-1-5(9-7)3-8-2-4/h1-3,9H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHNDUYMTXYTBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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